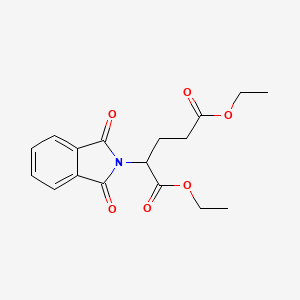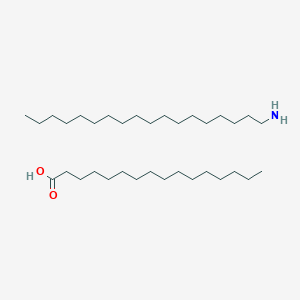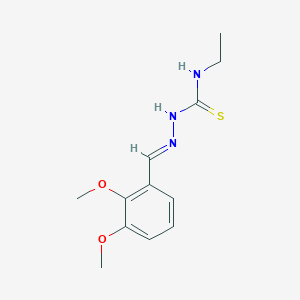
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a diethylamino group, a pyrazolone ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide typically involves the following steps:
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the pyrazolone ring.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes or receptors could be of interest.
Medicine
In medicine, the compound might be explored for its therapeutic potential. This could include studies on its efficacy and safety as a drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-acetamide: A similar compound with a phenyl group instead of a PH group.
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-methyl-2,3-dihydro-1H-pyrazol-4-YL)-acetamide: A similar compound with a methyl group instead of a PH group.
Uniqueness
The uniqueness of 2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H24N4O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H24N4O2/c1-5-20(6-2)12-15(22)18-16-13(3)19(4)21(17(16)23)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,18,22) |
Clave InChI |
DMVTXWXNKZYLHD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)
![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)


